molecular formula C6H5N2O2- B8380244 5-Aminopicolinate

5-Aminopicolinate

Cat. No.: B8380244
M. Wt: 137.12 g/mol
InChI Key: WDJARUKOMOGTHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopicolinate refers to derivatives of pyridine-2-carboxylic acid substituted with an amino group at the 5-position. The core structure is a pyridine ring with a carboxylic acid (or ester) group at position 2 and an amino group at position 3. Key derivatives include ethyl this compound (CAS 33919-66-3; molecular formula C₈H₁₁ClN₂O₂) and methyl this compound (CAS 67515-76-8; molecular formula C₇H₈N₂O₂) . These esters are widely used as intermediates in pharmaceutical and agrochemical synthesis due to their nucleophilic amino group and electron-withdrawing ester moiety, which enhance reactivity in coupling reactions .

Properties

Molecular Formula

C6H5N2O2-

Molecular Weight

137.12 g/mol

IUPAC Name

5-aminopyridine-2-carboxylate

InChI

InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10)/p-1

InChI Key

WDJARUKOMOGTHA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1N)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5-Aminopicolinate Hydrochloride

This derivative (CAS 33919-66-3) is a hydrochloride salt with enhanced solubility. It is synthesized via nucleophilic substitution under deprotonated conditions using KOt-Bu in THF, yielding stable products despite challenges with product stability and reaction yields (~50%) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound Molecular Formula Key Substituents Reactivity/Applications References
Methyl this compound C₇H₈N₂O₂ -COOCH₃ at C2, -NH₂ at C5 Intermediate for azachromones; 73% synthesis yield
Ethyl this compound C₈H₁₀N₂O₂ -COOCH₂CH₃ at C2, -NH₂ at C5 Used in pyrano[2,3-b]pyridine synthesis (46–49% yields)
2-Amino-5-methylpyridine C₆H₈N₂ -CH₃ at C5, -NH₂ at C2 Less reactive due to absence of electron-withdrawing group; used in coordination chemistry
5-Bromopicolinate Esters C₇H₆BrNO₂ -Br at C5, -COOR at C2 Halogenation enables cross-coupling reactions (e.g., Suzuki-Miyaura)
5-Methylpicolinic Acid C₇H₇NO₂ -CH₃ at C5, -COOH at C2 Chelating agent in metal complexes; lower nucleophilicity

Reactivity and Functional Differences

  • Nucleophilicity: The amino group in 5-aminopicolinates exhibits moderate nucleophilicity (N ≈ 21.09 in DMSO after deprotonation), enabling reactions with electrophiles like aryl halides . In contrast, 2-amino-5-methylpyridine lacks an electron-withdrawing group, reducing its reactivity in substitution reactions .
  • Electronic Effects: The ester group in 5-aminopicolinates stabilizes negative charge during deprotonation, enhancing reactivity compared to 5-methylpicolinic acid .
  • Synthetic Utility: Ethyl this compound is preferred in heterocyclic synthesis (e.g., pyrano[2,3-b]pyridines) due to higher yields (46–49%) compared to methyl derivatives, which are more cost-effective but require harsher conditions .

Stability Challenges

Methyl this compound derivatives show instability under prolonged storage, requiring inert atmospheres and low temperatures (2–8°C) to prevent decomposition .

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